molecular formula C26H30N4O3S B2747541 4-({4-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperazin-1-yl}methyl)benzonitrile CAS No. 878111-53-6

4-({4-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B2747541
CAS No.: 878111-53-6
M. Wt: 478.61
InChI Key: FPWXEMKVECKFOZ-UHFFFAOYSA-N
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Description

This compound features a piperazine and piperidine moiety, which are common structural motifs in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperazin-1-yl}methyl)benzonitrile typically involves multiple stepsThe final step often involves the coupling of the benzonitrile moiety under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

4-({4-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines .

Scientific Research Applications

4-({4-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperazin-1-yl}methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-({4-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone: Shares a similar piperazine and piperidine structure.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a piperazine moiety and is used in similar applications.

Uniqueness

4-({4-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperazin-1-yl}methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S/c27-20-23-6-8-24(9-7-23)21-28-15-17-29(18-16-28)26(31)25-10-13-30(14-11-25)34(32,33)19-12-22-4-2-1-3-5-22/h1-9,12,19,25H,10-11,13-18,21H2/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWXEMKVECKFOZ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C#N)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C#N)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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